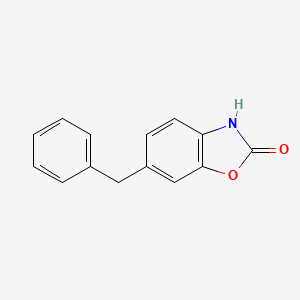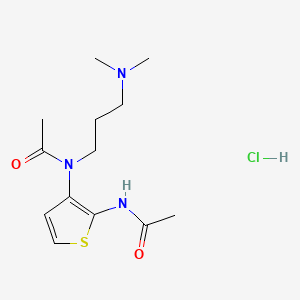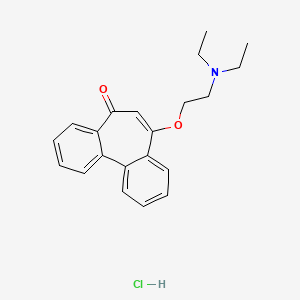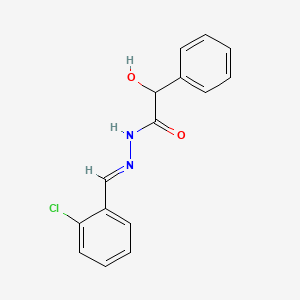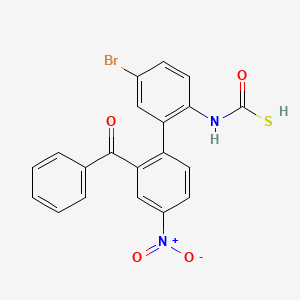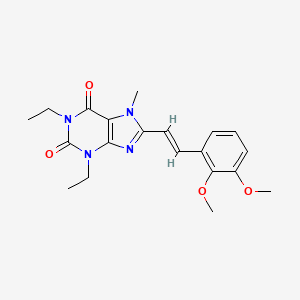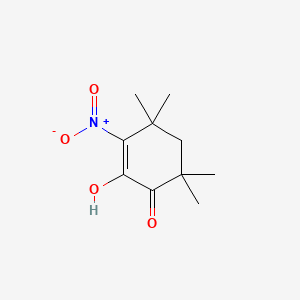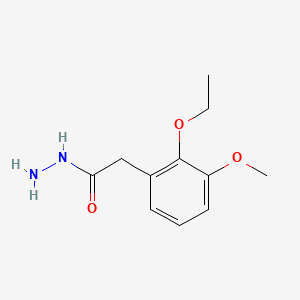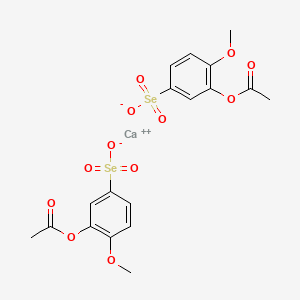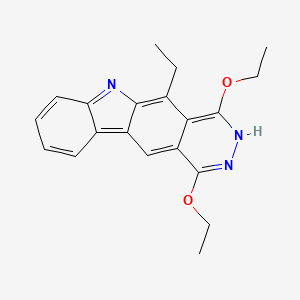
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the triazole ring can interact with metal ions, affecting their biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methylphenyl)-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(phenylmethyl)-5-[2-(1-piperidinyl)ethyl]-
- 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methoxyphenyl)-
Uniqueness
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-4-ethyl-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-ethyl-2-methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
110623-26-2 |
|---|---|
Molekularformel |
C11H12ClN3S |
Molekulargewicht |
253.75 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-4-ethyl-2-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-3-15-10(13-14(2)11(15)16)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
LDFDANAPKSZENI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


